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Compound of Interest

Compound Name: 4-Methylphthalazin-1(2H)-one

Cat. No.: B015038 Get Quote

An In-depth Technical Guide to the Physical Characteristics of 4-Methylphthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic

properties of 4-Methylphthalazin-1(2H)-one (CAS No: 5004-48-8), a heterocyclic compound of

significant interest in medicinal chemistry. As a member of the phthalazinone class, this

molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing

to the diverse biological activities exhibited by its derivatives.[1][2] This document synthesizes

available experimental data and spectroscopic principles to offer a comprehensive resource for

professionals engaged in the synthesis, characterization, and application of this compound.

Core Molecular and Physical Properties
4-Methylphthalazin-1(2H)-one is a bicyclic aromatic compound featuring a phthalazinone core

with a methyl substituent at the C4 position.[1] This structure imparts a unique combination of

rigidity and polarity, influencing its solid-state properties and solubility. The key physical and

chemical identifiers are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b015038?utm_src=pdf-interest
https://www.benchchem.com/product/b015038?utm_src=pdf-body
https://www.benchchem.com/product/b015038?utm_src=pdf-body
https://www.smolecule.com/products/s702731
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738785/
https://www.benchchem.com/product/b015038?utm_src=pdf-body
https://www.smolecule.com/products/s702731
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 5004-48-8 [1][3]

Molecular Formula C₉H₈N₂O [1][4]

Molecular Weight 160.17 g/mol [1][4]

IUPAC Name 4-methyl-2H-phthalazin-1-one [1]

Appearance Pale yellow crystalline powder [4]

Melting Point 223-224°C [4]

Solubility

7.2 µg/mL (at pH 7.4); Slightly

soluble in Chloroform and

Methanol

[1][4]

Density (Predicted) 1.26 ± 0.1 g/cm³ [4]

The compound's high melting point is indicative of a stable crystal lattice structure with

significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic

structures, though it shows some solubility in polar organic solvents.[4]

Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-
Methylphthalazin-1(2H)-one. The following sections detail the expected outcomes from key

analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different hydrogen environments.

Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear

as a complex series of multiplets in the downfield region (δ ≈ 7.6-8.3 ppm). The proton
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adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

Methyl Protons (-CH₃): The methyl group at the C4 position will produce a characteristic

singlet peak further upfield (δ ≈ 2.2-2.5 ppm).[2][5]

Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a

broad singlet, the chemical shift of which can be highly variable depending on the solvent

and concentration.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the

presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon

(C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around

18-19 ppm.[2][5]

Infrared (IR) Spectroscopy
IR spectroscopy is a crucial technique for identifying the functional groups present in the

molecule. The most significant absorption band for 4-Methylphthalazin-1(2H)-one is the

carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong,

sharp peak in the region of 1660 cm⁻¹.[1] Other characteristic bands include C-H stretches

from the aromatic and methyl groups and N-H stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 4-Methylphthalazin-1(2H)-one, the mass spectrum should show a prominent

molecular ion peak ([M]⁺) at an m/z ratio corresponding to its molecular weight of 160.17.[1]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition

with high accuracy.[2]

Crystallographic Properties
While specific single-crystal X-ray diffraction data for 4-Methylphthalazin-1(2H)-one is not

widely published, the technique is essential for unambiguously determining its three-

dimensional structure.[1] Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-

(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly
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planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and π–π

stacking interactions between the aromatic rings.[6]

The general workflow for determining crystal structure is outlined below.
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Experimental Methodologies
Accurate determination of physical characteristics requires standardized and validated

protocols. The overall workflow from synthesis to characterization is a critical, self-validating

system.

Starting Materials:
2-Acetylbenzoic Acid
+ Hydrazine Hydrate

Cyclocondensation Reaction
(Reflux in Ethanol)

Purification
(Crystallization from EtOH)
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Caption: Synthesis and Physical Characterization Workflow.

Protocol for Melting Point Determination
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Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow

melting range suggests a high degree of purity, while a broad or depressed range indicates the

presence of impurities.

Sample Preparation: Place a small amount of the finely ground, dry crystalline powder of 4-
Methylphthalazin-1(2H)-one into a capillary tube, sealed at one end. Tap the tube gently to

pack the sample to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a

Stuart Scientific apparatus).[2]

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point

(223°C).

Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal

equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire sample becomes a clear liquid (completion

of melting). This range is the melting point.

General Protocol for Spectroscopic Analysis
Causality: A combination of spectroscopic techniques provides orthogonal data points that,

together, confirm the molecular structure beyond any reasonable doubt. Each technique probes

a different aspect of the molecule's physical nature.

¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

Process the data (Fourier transform, phase correction, and baseline correction).

Analyze the chemical shifts, integration values, and coupling patterns to assign the signals

to the molecular structure.
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Infrared (IR) Spectroscopy:

Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film

from a solvent cast.

Obtain the spectrum using an FTIR spectrometer.

Identify the characteristic absorption frequencies for the key functional groups, paying

special attention to the C=O and N-H stretching regions.

Mass Spectrometry (MS):

Introduce a small amount of the sample into the mass spectrometer via a suitable

ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular

weight.

Analyze the fragmentation pattern for further structural corroboration.

Conclusion
4-Methylphthalazin-1(2H)-one is a well-defined crystalline solid with distinct physical and

spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by

its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak

in mass spectrometry—provide a reliable basis for its identification and quality assessment.

The methodologies outlined in this guide offer a robust framework for researchers to verify the

integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug

discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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